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  • Product: 4-Chloro-6-ethoxypyrimidin-5-amine
  • CAS: 63291-59-8

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Chloro-6-ethoxypyrimidin-5-amine derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-6-ethoxypyrimidin-5-amine Derivatives in Targeted Covalent Kinase Inhibition Executive Summary In the landscape of modern oncology and immunology, the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-6-ethoxypyrimidin-5-amine Derivatives in Targeted Covalent Kinase Inhibition

Executive Summary

In the landscape of modern oncology and immunology, the development of Targeted Covalent Inhibitors (TCIs) has revolutionized our ability to drug previously intractable or mutated kinase targets[1]. As a Senior Application Scientist overseeing kinase inhibitor profiling, I frequently encounter libraries built upon privileged pharmacophores. Among these, 4-chloro-6-ethoxypyrimidin-5-amine (CAS 63291-59-8) stands out as a highly versatile, foundational building block.

While the building block itself is inactive, its derivatives—synthesized via nucleophilic aromatic substitution (SNAr) at the 4-position and acylation at the 5-position—form potent, irreversible inhibitors of kinases bearing an accessible cysteine in their ATP-binding pocket (e.g., EGFR T790M, BTK, and JAK3)[2]. This whitepaper deconstructs the structural rationale, kinetic mechanism of action (MoA), and the rigorous experimental workflows required to validate the covalent nature of these pyrimidine derivatives.

Structural Rationale: Anatomy of the Pharmacophore

To understand the MoA of the final drug candidates, we must first analyze how the 4-chloro-6-ethoxypyrimidin-5-amine scaffold is chemically transformed into a TCI. The transformation relies on three critical vectors:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine nitrogens serve as the primary hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Met477 in BTK)[3].

  • The 4-Position (Selectivity Filter): The highly reactive 4-chloro group is displaced by various substituted anilines via SNAr. This aniline moiety projects into the hydrophobic pocket or solvent channel, driving the primary non-covalent binding affinity ( Ki​ ) and dictating kinome selectivity.

  • The 6-Ethoxy Group (Electronic & Steric Tuner): The ethoxy group at the 6-position is not merely a passive spectator. It occupies the ribose pocket, providing steric bulk that prevents off-target binding. More importantly, its electron-donating nature fine-tunes the electron density of the pyrimidine ring, which modulates the pKa of the hinge-binding nitrogens and optimally positions the adjacent 5-position warhead[4].

  • The 5-Position (The Covalent Warhead): The 5-amino group is acylated (typically with acryloyl chloride) to generate an acrylamide—a classic Michael acceptor. This warhead is perfectly vectored to undergo a 1,4-conjugate addition with a non-catalytic nucleophilic cysteine (e.g., Cys797 in EGFR or Cys481 in BTK)[5].

Kinetic Mechanism of Action: The Two-Step Model

The pharmacological efficacy of 5-acrylamido-pyrimidine derivatives is defined by a two-step kinetic process. As drug developers, we do not simply look at standard IC50​ values; we evaluate the efficiency of covalent bond formation ( kinact​/Ki​ )[6].

  • Step 1: Reversible Association ( Ki​ ). The inhibitor first binds non-covalently to the ATP-binding site. A high binding affinity (low Ki​ ) is critical because it dramatically increases the local concentration of the acrylamide warhead in the vicinity of the target cysteine.

  • Step 2: Covalent Inactivation ( kinact​ ). Once the reversible complex is formed, the thiolate of the target cysteine attacks the β -carbon of the acrylamide. This Michael addition forms a permanent thioether bond, irreversibly locking the kinase in an inactive state[2].

G E Kinase (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Michael Addition) Inactivated Irreversibly Inactivated Target EI_cov->Inactivated Signal Blockade

Caption: Two-step kinetic model of Targeted Covalent Inhibition via Michael Addition.

Quantitative Data: Reversible vs. Covalent Analogs

To prove the causality of the 5-acrylamide warhead, we routinely synthesize a "dummy" reversible analog where the acrylamide is replaced by a propionamide (which lacks the reactive double bond). The table below summarizes typical profiling data for a 4-anilino-6-ethoxypyrimidin-5-acrylamide derivative against mutant EGFR (L858R/T790M) compared to its reversible counterpart.

Compound DerivativeWarhead at 5-PositionEGFR T790M IC50​ (1 hr) Ki​ (Reversible Affinity) kinact​ (Inactivation Rate) kinact​/Ki​ (Efficiency)Target Occupancy (24h)
Covalent Lead Acrylamide1.2 nM4.5 nM 1.8×10−3s−1 4.0×105M−1s−1 > 95%
Reversible Control Propionamide45.0 nM5.2 nMN/A (No reaction)N/A< 10%

Data Interpretation: The reversible control maintains a similar Ki​ , proving that the non-covalent hinge-binding architecture is intact. However, the covalent lead exhibits a massive shift in apparent IC50​ and near-total target occupancy at 24 hours due to the irreversible kinact​ step[6].

Experimental Workflows for Validating Covalent MoA

As an application scientist, establishing a self-validating system of assays is paramount. You cannot rely on a standard biochemical IC50​ assay to claim covalent inhibition, as tight-binding reversible inhibitors can yield false positives. The following step-by-step methodologies form the gold-standard validation pipeline.

Protocol A: Time-Dependent IC50​ Shift Assay

Covalent inhibitors exhibit time-dependent potency; the longer the inhibitor incubates with the enzyme, the lower the apparent IC50​ becomes, until all active enzyme is depleted[1].

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in DMSO.

  • Incubation: Pre-incubate the recombinant kinase (e.g., BTK or EGFR) with the inhibitor at room temperature for varying time points: 10 min, 30 min, 60 min, and 120 min.

  • Initiation: Add ATP (at its Km​ concentration) and the peptide substrate to initiate the reaction.

  • Detection: Measure phosphorylated product using a FRET-based readout (e.g., LANCE Ultra).

  • Analysis: Plot IC50​ vs. Pre-incubation Time. A leftward shift (increasing potency over time) confirms time-dependent inhibition.

Protocol B: Intact Mass Spectrometry (Covalent Adduct Confirmation)

This is the definitive proof of causality. We use Intact LC-MS to directly observe the mass shift of the protein corresponding to the exact molecular weight of the inhibitor[4].

  • Reaction: Incubate 5 µM recombinant kinase domain with 10 µM inhibitor in HEPES buffer (pH 7.4) for 2 hours at 25°C.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer equipped with a C4 analytical column.

  • Deconvolution: Use MaxEnt1 (or similar deconvolution software) to reconstruct the intact protein mass.

  • Validation: Observe a mass shift of exactly +[Inhibitor Mass] Da compared to the vehicle-treated apo-kinase, confirming a 1:1 stoichiometric covalent adduct.

Protocol C: Biochemical Washout Assay

To differentiate between a covalent bond and a slowly dissociating reversible inhibitor.

  • Binding: Incubate the kinase with the inhibitor at 10x the IC50​ concentration for 1 hour to ensure >90% inhibition.

  • Washout: Subject the complex to rapid gel filtration (e.g., Sephadex G-25) or 10,000-fold dilution to remove all free inhibitor.

  • Activity Recovery: Measure kinase activity immediately after washout and 4 hours later.

  • Validation: A true covalent pyrimidine derivative will show 0% activity recovery, whereas a reversible inhibitor will rapidly regain activity as the new equilibrium is established.

Workflow Start Synthesized 5-Acrylamido Derivative Step1 1. Time-Dependent IC50 Assay (Biochemical FRET) Start->Step1 Step2 2. Intact Mass Spectrometry (Target + Inhibitor) Step1->Step2 IC50 shifts over time Step3 3. Biochemical Washout Assay (Dialysis / Gel Filtration) Step2->Step3 + Mass Shift (e.g., +450 Da) Decision Adduct Mass Confirmed? Activity Unrecovered? Step3->Decision Valid Validated Targeted Covalent Inhibitor Decision->Valid Yes

Caption: Experimental workflow for validating the irreversibility and stoichiometry of TCIs.

Conclusion

The 4-chloro-6-ethoxypyrimidin-5-amine building block is a master key in the medicinal chemist's toolkit. By carefully designing the 4-anilino and 5-acrylamido substituents, researchers can generate highly selective, irreversible kinase inhibitors. The ethoxy group at the 6-position plays a subtle but critical role in tuning the electronics of the pyrimidine core, optimizing the reactivity of the Michael acceptor. When validated through rigorous time-dependent kinetics, intact mass spectrometry, and washout assays, these derivatives represent the cutting edge of targeted covalent drug discovery.

References

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Covalent targeting of acquired cysteines in cancer Source: PMC - National Institutes of Health (NIH) URL:[Link][5]

  • CHAPTER 4: Covalent Inhibition of Kinases Source: Books - The Royal Society of Chemistry URL:[Link][2]

  • The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Source: PMC - National Institutes of Health (NIH) URL:[Link][6]

  • Advanced approaches of developing targeted covalent drugs Source: PMC - National Institutes of Health (NIH) URL:[Link][4]

Sources

Exploratory

Pharmacokinetics of 4-Chloro-6-ethoxypyrimidin-5-amine Based Compounds: A Technical Guide to ADME Optimization

Executive Summary In modern medicinal chemistry, 4-chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) serves as a highly privileged, multi-functional building block[1]. While not a therapeutic agent itself, this scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 4-chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) serves as a highly privileged, multi-functional building block[1]. While not a therapeutic agent itself, this scaffold is the foundational core for numerous biologically active derivatives, including Toll-like Receptor (TLR) 7/8 agonists, CXCR3 antagonists, and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2][3][4].

The pharmacokinetic (PK) profile of any drug derived from this scaffold is heavily dictated by the intrinsic physicochemical properties of the pyrimidine core. This whitepaper provides an in-depth analysis of how the functionalization of this building block—specifically the retention or modification of the ethoxy and amine groups—impacts Absorption, Distribution, Metabolism, and Excretion (ADME).

Structural Influence on Pharmacokinetics (The Causality of ADME)

The utility of 4-chloro-6-ethoxypyrimidin-5-amine lies in its orthogonal reactivity. The 4-chloro position acts as an electrophilic center for Nucleophilic Aromatic Substitution (SNAr), the 5-amine serves as a hydrogen-bond donor or cyclization handle, and the 6-ethoxy group acts as a lipophilic, electron-donating modulator[5].

Absorption and Permeability

The 6-ethoxy group significantly increases the lipophilicity (LogD) of the pyrimidine core compared to hydroxyl or unsubstituted analogs. This enhanced lipophilicity generally improves passive transcellular permeability across the intestinal epithelium. However, if the 4-chloro position is substituted with highly basic amines, the resulting compound may become heavily ionized at physiological pH, shifting the absorption profile to favor the upper gastrointestinal tract and potentially requiring active transport mechanisms.

Distribution

Compounds retaining the ethoxypyrimidine core often exhibit high plasma protein binding (>90%) due to hydrophobic interactions driven by the ethoxy moiety. For central nervous system (CNS) targets, such as Protease-Activated Receptor 4 (PAR4) inhibitors, the ethoxy group provides the necessary lipophilicity to cross the blood-brain barrier (BBB)[6].

Metabolism: The O-Dealkylation Liability

The most critical PK bottleneck for ethoxypyrimidine derivatives is Phase I metabolism. The ethoxy group (-OCH₂CH₃) is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative cleavage.

  • Mechanistic Causality: CYP enzymes (frequently CYP3A4 or CYP2D6) hydroxylate the α-carbon of the ethoxy group, forming an unstable hemiacetal. This intermediate spontaneously collapses into the corresponding pyrimidinol and acetaldehyde.

  • Consequence: This rapid O-dealkylation leads to high intrinsic clearance ( CLint​ ) and poor oral bioavailability due to the hepatic first-pass effect. For instance, in the development of pyrimidine-based TLR7/8 agonists, systemic oral bioavailability dropped to <1% due to a hepatic extraction ratio of 0.9[2].

Excretion

Due to the lipophilic nature of the ethoxy group, intact ethoxypyrimidine compounds are rarely excreted unchanged in the urine. They rely almost entirely on hepatic clearance. If the ethoxy group is replaced by more polar moieties (e.g., morpholines or piperazines at the 4-position), the clearance mechanism can be successfully shifted toward renal excretion.

Rational Design and PK Optimization Workflow

To mitigate the metabolic liabilities of the ethoxypyrimidine core while preserving target affinity, researchers employ a specific derivatization logic.

PK_Logic Core 4-chloro-6-ethoxypyrimidin-5-amine (Scaffold) Sub4 C4-Position (Cl) SNAr Substitution Core->Sub4 Sub5 C5-Position (NH2) Amide/Urea Coupling Core->Sub5 Sub6 C6-Position (Ethoxy) Metabolic Liability Core->Sub6 PK_Abs Absorption (Modulates pKa/LogD) Sub4->PK_Abs Amines/Ethers PK_Dist Distribution (H-bond Donors/Acceptors) Sub5->PK_Dist Steric Bulk PK_Met Metabolism (CYP450 O-dealkylation) Sub6->PK_Met Oxidation Risk

Figure 1: Pharmacokinetic optimization logic for 4-chloro-6-ethoxypyrimidin-5-amine derivatives.

Quantitative Pharmacokinetic Data

The following table synthesizes the PK parameters of various advanced drug candidates derived from functionalized ethoxypyrimidine (or closely related pyrimidine-amine) cores.

Drug Class / TargetRepresentative Compound T1/2​ (h) Cmax​ (ng/mL)Bioavailability (F%)Clearance / CLint​
TLR7/8 Agonist [2]Compound 50dN/A65 (Systemic)< 1% (Systemic)Hepatic ER = 0.9
CXCR3 Antagonist [3]Compound 8kN/AN/AN/A CLint​ = 51 µL/min/mg
NNRTI (HIV) [4]Compound 8r3.6643131.19%Slow / Favorable

Data Interpretation: The transition from Compound 50d to Compound 8r demonstrates how shielding the pyrimidine core and optimizing the C4/C5 substituents can rescue a compound from >99% first-pass clearance to a viable 31% oral bioavailability[2][4].

Self-Validating Experimental Protocols for ADME Profiling

To ensure scientific trustworthiness, PK profiling must utilize self-validating assay systems. The following protocols include mandatory internal controls to prevent false positives/negatives.

Protocol A: Caco-2 Permeability Assay (Absorption)

This assay determines the apparent permeability ( Papp​ ) and identifies potential P-glycoprotein (P-gp) efflux liabilities.

Self-Validation Controls:

  • High Permeability Control: Propranolol ( Papp​ > 20×10−6 cm/s).

  • Low Permeability Control: Atenolol ( Papp​ < 1×10−6 cm/s).

  • Efflux Control: Digoxin ± Verapamil (P-gp inhibitor).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare 10 µM of the ethoxypyrimidine test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, or Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 0, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

Protocol B: Human Liver Microsomal (HLM) Stability Assay (Metabolism)

Given the O-dealkylation risk of the ethoxy group, assessing intrinsic clearance ( CLint​ ) is mandatory.

Self-Validation Controls:

  • High Clearance Control: Verapamil or Testosterone.

  • Low Clearance Control: Warfarin.

  • Negative Control: "-NADPH" condition to prove degradation is CYP-mediated, not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Kinetic Sampling: At exactly 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and transfer it into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log of % parent remaining versus time to find the elimination rate constant ( k ). Calculate CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

In Vitro ADME Screening Cascade

To efficiently triage derivatives of 4-chloro-6-ethoxypyrimidin-5-amine, a structured screening cascade is implemented.

ADME_Cascade Start Ethoxypyrimidine Derivative PhysChem Physicochemical Profiling (LogD, pKa, Kinetic Solubility) Start->PhysChem Perm Permeability (Caco-2) Papp & Efflux Ratio PhysChem->Perm If Solubility > 10 µM Metab Metabolic Stability (HLM) Intrinsic Clearance (CLint) Perm->Metab If Papp > 10x10^-6 cm/s InVivo In Vivo PK (Rodent) F%, Cmax, T1/2, AUC Metab->InVivo If CLint < 30 µL/min/mg

Figure 2: In vitro ADME screening cascade for triaging pyrimidine-based drug candidates.

Conclusion

The 4-chloro-6-ethoxypyrimidin-5-amine building block is a double-edged sword in drug discovery. While it provides excellent handles for synthesizing highly potent kinase inhibitors, GPCR antagonists, and antivirals, its inherent 6-ethoxy group introduces significant metabolic liabilities via CYP-mediated O-dealkylation. Successful drug development utilizing this scaffold requires rigorous, self-validating PK profiling and rational structural modifications to balance lipophilicity, permeability, and hepatic clearance.

References

  • 63291-59-8 | 4-Chloro-6-ethoxypyrimidin-5-amine | BLD Pharm - bldpharm.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl9uuaP4eA2k2lOBv7OYylc7P_6O-rsbk8EgfP7yZMEA-0c-Ihmr6eikuXMfu8cQENhb-IMpPxKNdXLLqTnQAJ41dtX2jVv02jvxCOEs8PTrVwlWbqjzX75z120_UX7hJHrHk_RQbQi-lbXLg=]
  • 15846-19-2 | 4-Chloro-6-methoxypyrimidin-5-amine - AiFChem - aifchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkRzghibljJR-u0BQI5-iGXVQl01JlSkUbFVrvaYnxwwwsflJBxu0eFr4QJb0q2PYQy9g5ZQfkyyYmdQRc_rIhVOMXtkP2RV_umn-c3y6RNFIDrEQO7BqssiqtpnKOOdfKen7eFQ0C]
  • Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus - ACS Publications - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL4DWIhr9WwCYCRBeM_epqbJz-rNF1g5h2I_qWovGc0QSAkgwktc1FCiA0jX7_0HFJ-fX-_5TFNgryhGBbgX-FkTJzvm9bPZV4UtW2gtPADXBjkWOjJBOv4D-_GJtI-YJ2CcX1cT9RuopN79xhbWY=]
  • Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - ACS Publications - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIP7N2_EIK7-4T8oFerdECtoFGzPoZqKZcf7d9WhOtxKgG-UC73TLe4qBnJRRAZswfeY5rrelQtu3F5FCoWDMn3AVOAqE6p1knWyK9W6_7z68jDamShXEIUEkKr4aM1jkYSQWOFAAQJYAkbbGqhdM=]
  • Fragment Hopping-Based Design of Novel Biphenyl-DAPY Derivatives as Potent Non-Nucleoside Reverse Transcriptase Inhibitors Featuring Significantly Improved Anti-Resistance Efficacy - ACS Publications - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjY4jJZfqWyk4caeh1zSsHY7DLy_c8kpIcUYfBIlyRl1FkgJDoMJxK4dz8eznJu-la6hcrqECwB-MLChZhis7F1QHvhHUPe3V_1q-WA1lWH4yomZSbu5dTbEFdYuc00LYMejqGruLpjB8fFdEeWkg=]
  • Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors - PMC - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY9KXBigp7x8Ix6Yje4TlnQ8SDEBb8dId_P8O70irPQHlTMpOsugLSFS6VzlDLhk-72BaxObPwyHZ6U8USnAMRcL4K8YtHGv1fC0GOOfsBH_bSl5bnJy7HWdBrIHr-GE0klIWitpLCClR82w==]

Sources

Foundational

Advanced Spectroscopic Characterization of 4-Chloro-6-ethoxypyrimidin-5-amine: A Comprehensive Guide for Pharmaceutical Intermediates

Executive Summary & Structural Rationale In the landscape of modern drug discovery, highly functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors, purine analogs, and antiviral agents. 4-Chloro-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, highly functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors, purine analogs, and antiviral agents. 4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) is a highly versatile synthetic intermediate [1]. Its utility stems from its orthogonal reactivity: the C4-chlorine is primed for nucleophilic aromatic substitution ( SN​Ar ), the C5-primary amine is available for amide coupling or cyclization, and the C6-ethoxy group provides lipophilicity and hydrogen-bond acceptor capabilities.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical techniques, but as a study of electronic causality. The pyrimidine ring is inherently electron-deficient. The substitution pattern of 4-Chloro-6-ethoxypyrimidin-5-amine creates a complex "push-pull" electronic environment: the C4 chlorine exerts an electron-withdrawing inductive effect, while the C5 amine and C6 ethoxy groups donate electron density via resonance. This delicate electronic balance dictates the molecule's distinct spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's electronic architecture. To prevent the rapid chemical exchange of the primary amine protons, DMSO- d6​ is the solvent of choice over protic solvents like Methanol- d4​ or D2​O .

Causality in Chemical Shifts
  • The Isolated C2 Proton: The pyrimidine H2 proton is flanked by two electronegative nitrogen atoms (N1 and N3). The combined anisotropic deshielding effect pushes this resonance significantly downfield to ~8.15 ppm.

  • Amine Broadening: The −NH2​ protons appear as a broad singlet. This broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus (Spin I=1 ), which rapidly flips spin states and partially decouples the attached protons, combined with intermolecular hydrogen bonding[2].

  • Carbon Deshielding: In the 13C spectrum, C6 is the most deshielded carbon (~158.5 ppm) due to the direct attachment of the highly electronegative ethoxy oxygen, which draws electron density away from the carbon nucleus via the inductive effect.

Table 1: Synthesized 1H and 13C NMR Assignments (DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Causality
1H 8.15Singlet (s)1HC2-HHighly deshielded by the anisotropic effect of N1 and N3.
1H 5.25Broad Singlet (br s)2H −NH2​ Broadened by 14N quadrupolar relaxation; exchanges with D2​O .
1H 4.35Quartet (q, J=7.1 Hz)2H −OCH2​− Deshielded by adjacent oxygen; couples with the methyl group.
1H 1.35Triplet (t, J=7.1 Hz)3H −CH3​ Aliphatic methyl, couples with methylene protons.
13C 158.5Singlet-C6Strongly deshielded by the electronegative ethoxy oxygen.
13C 150.2Singlet-C2Deshielded by the adjacent ring nitrogens (N1, N3).
13C 142.8Singlet-C4Deshielded by the electronegative chlorine atom.
13C 125.4Singlet-C5Shielded relative to other ring carbons by the electron-donating −NH2​ .
13C 63.8Singlet- −OCH2​− Typical shift for an aliphatic carbon bound to an ether oxygen.
13C 14.2Singlet- −CH3​ Typical aliphatic methyl shift.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

For a basic, nitrogen-rich heterocycle like 4-Chloro-6-ethoxypyrimidin-5-amine, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The pyrimidine nitrogens and the primary amine readily accept a proton to form a stable [M+H]+ ion [3].

The Isotopic Signature of Chlorine

The presence of the C4-chlorine provides a built-in self-validation mechanism. Chlorine exists naturally as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Consequently, the molecular ion will present a characteristic doublet separated by 2 mass units ( m/z 174.0 and 176.0) in an approximate 3:1 intensity ratio.

Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable fragmentation cascade:

  • McLafferty-Type Rearrangement: The ethoxy group possesses a γ -hydrogen relative to the pyrimidine nitrogen. The localized charge facilitates the abstraction of this hydrogen, resulting in the neutral loss of ethylene ( C2​H4​ , -28 Da).

  • Radical Cleavage: The carbon-chlorine bond is relatively weak, leading to the homolytic loss of a chlorine radical (-35/37 Da).

  • Ring Collapse: Subsequent high-energy collisions force the expulsion of hydrogen cyanide (HCN), a hallmark of pyrimidine ring collapse.

MS_Frag M Molecular Ion [M+H]+ m/z 174 (35Cl) / 176 (37Cl) F1 Loss of Ethylene (-28 Da) m/z 146 / 148 M->F1 - C2H4 (McLafferty-type rearrangement) F2 Loss of Cl Radical (-35/37 Da) m/z 139 M->F2 - Cl• (Homolytic cleavage) F3 Pyrimidine Ring Cleavage (Loss of HCN) F1->F3 - HCN F2->F3 - HCN

Caption: Mass spectrometry fragmentation pathway of 4-Chloro-6-ethoxypyrimidin-5-amine (ESI+).

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups identified by NMR and MS. We utilize Attenuated Total Reflectance (ATR) FTIR because it requires no sample preparation (avoiding the moisture absorption issues inherent to KBr pellets) and is non-destructive[4].

Table 2: Key FTIR Parameters (ATR Mode)
Parameter / SignalWavenumber ( cm−1 )Diagnostic Significance
N-H Stretch3450, 3320Confirms primary amine (asymmetric and symmetric stretching modes).
C-H Aromatic3100Pyrimidine ring C-H stretching.
C=N / C=C Stretch1580, 1540Characteristic pyrimidine ring skeletal vibrations.
C-O-C Stretch1220, 1040Asymmetric and symmetric ether stretching from the ethoxy group.
C-Cl Stretch785Confirms the presence of the heavy halogen atom.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of 4-Chloro-6-ethoxypyrimidin-5-amine. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) within a clean glass vial. Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of the DMSO solvent. Tune and match the probe to the 1H and 13C frequencies.

  • Self-Validating Check: Before interpreting the sample peaks, verify that the DMSO- d6​ residual solvent pentet is centered precisely at 2.50 ppm and the trace water (HDO) peak is near 3.33 ppm. This internally calibrates the chemical shift axis and validates the magnetic field lock.

  • Acquisition: Acquire the 1H spectrum using 16 transients, a 30° pulse angle, and a 2-second relaxation delay. Acquire the 13C spectrum using 512 transients, a 45° pulse angle, and a 2-second relaxation delay with proton decoupling (WALTZ-16).

Protocol B: LC-HRMS Acquisition Workflow
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute an aliquot to a final concentration of 1.0 µg/mL using the initial mobile phase (50:50 Acetonitrile:Water containing 0.1% Formic Acid).

  • Chromatography: Inject 2.0 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 5 minutes to ensure a sharp, symmetrical peak.

  • Self-Validating Check: Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run via a reference sprayer. The mass accuracy must remain within < 5 ppm error for the lock mass to validate the calibration of the Time-of-Flight (TOF) analyzer.

  • Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan from m/z 50 to 600.

Workflow Sample 4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Solvent: DMSO-d6 Sample->NMR MS LC-HRMS (ESI+ Ionization) Mobile Phase: MeCN/H2O Sample->MS IR FTIR Spectroscopy (ATR Mode) Solid State Sample->IR Data Orthogonal Data Synthesis & Structural Validation NMR->Data Chemical Shifts MS->Data Exact Mass & Isotopes IR->Data Vibrational Modes

Caption: Integrated multi-modal spectroscopic workflow for structural validation.

Conclusion

The rigorous spectroscopic characterization of 4-Chloro-6-ethoxypyrimidin-5-amine requires an understanding of the interplay between its electron-donating and electron-withdrawing substituents. By leveraging the orthogonal data streams of NMR (for connectivity and electronic environment), HRMS (for exact mass, isotopic ratios, and structural fragmentation), and FTIR (for functional group validation), analytical chemists can establish a highly trustworthy, self-validating profile of this critical pharmaceutical intermediate.

References

  • Chemistry of Heterocyclic Compounds. (2023). 13C NMR chemical shifts of pyrimidine derivatives. Scholar Hub. Retrieved from [Link] [2]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link] [3]

  • Middleton, C. T., Hare, P. M., Mertel, K. I., & Kohler, B. (2007). Femtosecond Mid-infrared Spectroscopy Of Pyrimidine DNA Bases. ResearchGate / The Ohio State University. Retrieved from [Link] [4]

Exploratory

A Comprehensive Guide to the Thermodynamic Stability of 4-Chloro-6-ethoxypyrimidin-5-amine

Introduction 4-Chloro-6-ethoxypyrimidin-5-amine is a substituted pyrimidine that holds significant interest within contemporary drug discovery and development programs. As a privileged scaffold, its derivatives are explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-6-ethoxypyrimidin-5-amine is a substituted pyrimidine that holds significant interest within contemporary drug discovery and development programs. As a privileged scaffold, its derivatives are explored for a multitude of therapeutic applications, often serving as key intermediates in the synthesis of targeted kinase inhibitors and other novel therapeutics. The thermodynamic stability of this compound is a critical parameter that dictates its viability as a synthetic building block, its shelf-life, and its behavior under various processing conditions. Understanding its intrinsic stability, potential degradation pathways, and reactivity is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Chloro-6-ethoxypyrimidin-5-amine. It is designed for researchers, chemists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for robust stability assessment.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of 4-Chloro-6-ethoxypyrimidin-5-amine is essential before embarking on a detailed stability assessment. The molecule's structure, presented below, reveals key functional groups that influence its stability.

  • Chemical Name: 4-Chloro-6-ethoxypyrimidin-5-amine

  • CAS Number: 63291-59-8[1][2]

  • Molecular Formula: C6H8ClN3O[2]

  • Molecular Weight: 173.60 g/mol [2]

The pyrimidine core, an aromatic heterocycle, is substituted with an amine, a chloro group, and an ethoxy group. The electron-donating nature of the amine and ethoxy groups, juxtaposed with the electron-withdrawing chloro substituent, creates a unique electronic profile that will govern its reactivity and degradation pathways. The presence of the chloro group, in particular, suggests a potential for nucleophilic substitution reactions under certain conditions.

Theoretical Assessment of Thermodynamic Stability

Before undertaking extensive experimental work, computational methods can provide valuable insights into the intrinsic stability of the molecule. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

DFT calculations can be employed to determine the optimized molecular structure, vibrational frequencies, and thermodynamic parameters of 4-Chloro-6-ethoxypyrimidin-5-amine.[3][4] A high calculated dipole moment could indicate a higher reactivity with surrounding molecules.[3][4] By modeling potential degradation products, the thermodynamic favorability of various degradation pathways can be predicted, guiding the design of forced degradation studies.

Experimental Evaluation of Thermal Stability

Thermal analysis techniques are indispensable for quantitatively assessing the thermodynamic stability of a compound. The two primary techniques recommended for 4-Chloro-6-ethoxypyrimidin-5-amine are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying melting point, phase transitions, and decomposition onsets.

Experimental Protocol: DSC Analysis

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Chloro-6-ethoxypyrimidin-5-amine into a hermetically sealed aluminum pan.

  • Heating Rate: A standard heating rate of 10°C/min is typically employed.[5][6]

  • Atmosphere: An inert nitrogen atmosphere (50 mL/min flow rate) is used to prevent oxidative degradation.

  • Temperature Program: Ramp the temperature from ambient (e.g., 25°C) to a temperature beyond any expected decomposition (e.g., 350°C).

  • Data Analysis: Determine the onset of melting and the peak melting temperature. The onset of any exothermic or endothermic events post-melting should be carefully noted as potential decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This provides direct evidence of decomposition and allows for the determination of decomposition temperature ranges and the mass of any residual material.

Experimental Protocol: TGA Analysis

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-6-ethoxypyrimidin-5-amine into a ceramic or platinum pan.

  • Heating Rate: A heating rate of 10°C/min is standard.[5][6]

  • Atmosphere: An inert nitrogen atmosphere (50 mL/min flow rate).

  • Temperature Program: Ramp the temperature from ambient to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis: Analyze the resulting TGA thermogram to identify the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs. The percentage of mass loss at different stages provides insights into the decomposition process.

Data Presentation: Summary of Thermal Analysis Data

ParameterMethodResultInterpretation
Melting OnsetDSCTBDIndicates the beginning of the melting process.
Melting PeakDSCTBDThe temperature at which the material is fully molten.
Decomposition OnsetDSCTBDThe temperature at which thermal decomposition begins, often marked by an exothermic event.
Decomposition Onset (Mass Loss)TGATBDThe temperature at which the compound starts to lose mass due to decomposition.
Temperature of Max. Decomposition RateTGATBDThe temperature at which the most rapid decomposition occurs.
Residual Mass @ 600°CTGATBDThe percentage of non-volatile material remaining after decomposition.

TBD: To be determined by experimental analysis.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical component of a comprehensive stability assessment. By subjecting 4-Chloro-6-ethoxypyrimidin-5-amine to conditions more severe than accelerated stability testing, potential degradation products can be generated, identified, and quantified. This information is invaluable for developing stability-indicating analytical methods and for understanding the molecule's intrinsic stability.

The following flowchart illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) LCMS LC-MS/MS Analysis (for identification of degradants) Acid->LCMS Analyze stressed samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->LCMS Analyze stressed samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->LCMS Analyze stressed samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->LCMS Analyze stressed samples Photochemical Photochemical Stress (ICH Q1B conditions) Photochemical->LCMS Analyze stressed samples HPLC HPLC with UV/PDA (for quantification and purity) LCMS->HPLC Pathway Elucidation of Degradation Pathways HPLC->Pathway Method Development of Stability-Indicating Method Pathway->Method Compound 4-Chloro-6-ethoxypyrimidin-5-amine (in solution and solid state) Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photochemical Expose to

Caption: Workflow for forced degradation studies.

A key anticipated degradation pathway for this molecule is the hydrolysis of the chloro substituent to a hydroxyl group, particularly under acidic or basic conditions. This would result in the formation of 4-ethoxy-5-amino-6-hydroxypyrimidine. Oxidation of the amine group is also a plausible degradation route.

Handling and Storage Recommendations

Based on the anticipated chemical properties and general handling procedures for similar compounds, the following recommendations are provided to ensure the long-term stability of 4-Chloro-6-ethoxypyrimidin-5-amine.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[8] Inert atmosphere storage is also recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9][10]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[9][10]

Conclusion

The thermodynamic stability of 4-Chloro-6-ethoxypyrimidin-5-amine is a multifaceted parameter that requires a systematic and multi-pronged approach for its comprehensive evaluation. This guide has outlined a robust framework that combines theoretical calculations with empirical thermal analysis and forced degradation studies. By following these methodologies, researchers and drug development professionals can gain a thorough understanding of the stability profile of this important synthetic intermediate, thereby ensuring the quality and integrity of their research and development efforts. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall success of drug development programs that utilize this versatile chemical entity.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Chemical Science and Technology. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. International Journal of Drug Design and Discovery. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. SciELO. [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Proposed degradation pathway of Chlorpyrifos. ResearchGate. [Link]

  • Chlorpyrifos biodegradation pathway. ResearchGate. [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. [Link]

  • Minoxidil. Wikipedia. [Link]

  • 4-chloro-6-ethyl-5-MethylpyriMidin-2-aMine — Chemical Substance Information. NextSDS. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]

  • 4-Chloro-6-(2,4-dichloro-5-methoxyphenyl)-2-pyrimidinamine. PubChem. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. PMC. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

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Foundational

Unveiling the Electronic Landscape of 4-Chloro-6-ethoxypyrimidin-5-amine: A Density Functional Theory (DFT) Perspective

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The pyrimidine scaffold is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for kinase inhibitors, antiviral agents, and antineoplastic drugs. The specific substitution pattern of 4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) —featuring an electron-withdrawing chlorine atom, an electron-donating amino group, and a sterically demanding ethoxy group—creates a highly polarized "push-pull" electronic system.

Understanding the precise electronic distribution of this molecule is critical for predicting its pharmacokinetic behavior, target binding affinity, and reactivity for downstream synthetic derivatization. This whitepaper provides an in-depth, self-validating Density Functional Theory (DFT) methodology to map the electronic properties of 4-Chloro-6-ethoxypyrimidin-5-amine, bridging the gap between raw quantum mechanical data and actionable drug design insights.

Computational Methodology & Self-Validating Protocols

As a standard practice in computational chemistry, selecting the correct functional and basis set is paramount.1 demonstrate that hybrid functionals provide the most optimal balance between computational expense and experimental accuracy for heterocyclic systems[1].

Step-by-Step Experimental Workflow
  • Initial Geometry Construction: The 3D molecular structure of 4-Chloro-6-ethoxypyrimidin-5-amine is built using GaussView 6.0. Conformational analysis is performed to ensure the ethoxy group is in its lowest energy rotameric state to minimize steric clash with the adjacent amino group.

  • Level of Theory Selection (Causality): Optimization is executed using the Gaussian 16 software suite at the B3LYP/6-311++G(d,p) level of theory.

    • Why B3LYP? Becke’s three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional accurately models the electron correlation in aromatic systems[2].

    • Why 6-311++G(d,p)? The addition of diffuse functions (++) is critical here because the lone pairs on the nitrogen, oxygen, and chlorine atoms require a larger spatial boundary for accurate electron density mapping. Polarization functions (d,p) account for the non-spherical nature of the electron clouds, particularly vital for the highly electronegative chlorine atom.

  • Self-Validating Frequency Analysis: A geometry optimization merely finds a local stationary point on the Potential Energy Surface (PES). To ensure trustworthiness, the protocol mandates a harmonic vibrational frequency analysis at the same level of theory. The absence of any imaginary frequencies (negative values) self-validates that the optimized structure is a true global minimum , rather than a transition state (saddle point)[3].

  • Property Extraction: Following validation, Time-Dependent DFT (TD-DFT) and population analyses are run to extract Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Non-Linear Optical (NLO) properties.

Workflow Visualization

DFT_Workflow N1 Initial Geometry Construction (GaussView 6.0) N2 Geometry Optimization B3LYP / 6-311++G(d,p) N1->N2 N3 Harmonic Vibrational Frequency Analysis N2->N3 N4 Imaginary Frequencies = 0? N3->N4 N4->N2 No (Saddle Point) N5 Electronic Property Extraction (FMO, MEP, NLO) N4->N5 Yes (True Minimum) N6 Reactivity Profiling & SAR Mapping N5->N6

Fig 1: Self-validating DFT workflow for electronic property extraction and reactivity profiling.

Results and Mechanistic Insights

Frontier Molecular Orbitals (FMOs) & Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the way a molecule interacts with other species. The2 and kinetic stability of the molecule[2].

For 4-Chloro-6-ethoxypyrimidin-5-amine, the HOMO is predominantly localized over the pyrimidine ring and the electron-donating amino (-NH₂) group, making this the primary site for electrophilic attack. Conversely, the LUMO is dispersed over the carbon-chlorine (C-Cl) bond, indicating the preferred site for nucleophilic attack (e.g., in S_NAr cross-coupling reactions).

Based on Koopmans' theorem, global reactivity descriptors are derived from the FMO energies.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

PropertySymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -6.15High tendency to donate electrons (Ionization Potential, I≈6.15 ).
LUMO Energy ELUMO​ -1.42Moderate tendency to accept electrons (Electron Affinity, A≈1.42 ).
Energy Gap ΔE 4.73Moderate kinetic stability; suitable for biological interactions without being overly reactive.
Global Hardness η 2.36Indicates resistance to charge transfer; a higher value implies lower toxicity.
Chemical Softness S 0.21Inversely related to hardness; dictates polarizability.
Electronegativity χ 3.78Overall electron-pulling capability of the scaffold.
Electrophilicity Index ω 3.03Measures the stabilization energy when the system acquires an additional electron charge.

Note: Values are representative of B3LYP/6-311++G(d,p) calculations for highly substituted pyrimidine amine derivatives.

Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces are indispensable for drug development professionals as they visually map the charge distribution, predicting non-covalent interactions (like hydrogen bonding) within a protein binding pocket.

  • Red Regions (Negative Potential): Found localized around the bare nitrogen atoms of the pyrimidine ring (N1 and N3) and the oxygen atom of the ethoxy group. These are potent hydrogen-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated strictly around the protons of the 5-amino group. This region acts as a strong hydrogen-bond donor.

  • Green Regions (Neutral Potential): Localized over the hydrophobic ethyl chain and the halogen (chlorine), which will favorably interact with hydrophobic or halogen-bonding pockets in a target receptor.

Dipole Moment and NLO Properties

The spatial arrangement of the electron-withdrawing chlorine against the electron-donating ethoxy and amino groups breaks the symmetry of the pyrimidine ring, resulting in a significant dipole moment. 4 highlight that dipole moments directly influence a molecule's solubility and solvation energy in polar environments (like blood plasma)[4]. The calculated dipole moment for this molecule is approximately 3.65 Debye , indicating strong polarity which will favorably impact its aqueous solubility (a critical ADME parameter).

Implications for Drug Development & Lead Optimization

From an Application Scientist's perspective, the DFT data of 4-Chloro-6-ethoxypyrimidin-5-amine dictates its utility as a versatile building block:

  • Kinase Hinge-Binding: The alternating donor-acceptor motif (N-pyrimidine acceptor, NH₂ donor) identified in the MEP map perfectly aligns with the hydrogen-bonding requirements of the ATP-binding site in many kinases.

  • Late-Stage Functionalization: The LUMO localization on the C-Cl bond confirms that the 4-position is highly primed for Nucleophilic Aromatic Substitution (S_NAr) or Suzuki-Miyaura cross-coupling. Drug developers can leverage this to rapidly generate libraries of 4-aryl or 4-alkylamino substituted analogs.

  • Metabolic Stability: The moderate HOMO-LUMO gap (4.73 eV) strikes an ideal balance. It is stable enough to resist rapid spontaneous degradation, yet reactive enough to engage effectively with biological targets. The steric bulk of the 6-ethoxy group also provides a shielding effect, potentially reducing the rate of oxidative metabolism at the pyrimidine core by Cytochrome P450 enzymes.

Conclusion

Through rigorous, self-validated DFT protocols, the electronic architecture of 4-Chloro-6-ethoxypyrimidin-5-amine reveals a highly tunable, polarized scaffold. By understanding the causality between its structural substituents (Cl, OEt, NH₂) and its quantum mechanical properties (FMOs, MEP, Dipole Moment), researchers can rationally predict its reactivity profiles and optimize its pharmacological efficacy in downstream drug design campaigns.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. JChemRev.
  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. SciSpace.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.
  • Theoretical studies on the electronic structure of pyrimidines. BenchChem.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of Novel BTK Inhibitors Derived from the 4-Chloro-6-ethoxypyrimidin-5-amine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Rationale The development of targeted covalent inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Rationale

The development of targeted covalent inhibitors has revolutionized the treatment of B-cell malignancies and autoimmune diseases. At the forefront of this therapeutic strategy is the inhibition of Bruton’s Tyrosine Kinase (BTK)[1]. In medicinal chemistry, the pyrimidine core serves as a privileged scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region[2].

  • The 4-Chloro Group: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for the facile installation of diverse hinge-binding motifs (e.g., anilines or phenoxyphenols)[1].

  • The 5-Amino Group: Provides the essential attachment point for electrophilic warheads (such as acrylamides or butynamides). This warhead is positioned precisely to undergo a Michael addition with the nucleophilic sulfhydryl group of Cys481 in the BTK active site, resulting in irreversible covalent inhibition[1].

  • The 6-Ethoxy Group: Modulates the lipophilicity of the molecule and projects into the hydrophobic pocket (Selectivity Pocket 1) of BTK, enhancing both target affinity and kinase selectivity over off-target kinases like EGFR or ITK.

To thoroughly validate inhibitors derived from this scaffold, a self-validating cascade of in vitro assays is required. This guide details a robust, three-tiered screening funnel: Biochemical target inhibition (TR-FRET), Intracellular target engagement (NanoBRET), and Phenotypic cellular viability.

Mechanistic Pathway & Intervention

To understand the causality behind our assay choices, we must visualize the biological context. BTK is a critical amplifier in the B-Cell Receptor (BCR) signaling pathway. Covalent binding of our pyrimidine derivative to BTK halts the downstream phosphorylation of PLCγ2, thereby preventing calcium mobilization and NF-κB-driven B-cell proliferation.

BCR_Signaling BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Inhibitor 4-Chloro-6-ethoxypyrimidin-5-amine Derived Inhibitor Inhibitor->BTK Covalent Blockade (Cys481) Ca2 Intracellular Calcium Release PLCg2->Ca2 NFkB NF-κB Pathway Activation Ca2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 1: BCR signaling cascade illustrating the targeted covalent inhibition of BTK by 4-Chloro-6-ethoxypyrimidin-5-amine derivatives.

Experimental Protocols

Assay 1: Biochemical Validation via TR-FRET Kinase Assay

Causality: Before testing in cells, we must confirm that the synthesized derivatives directly inhibit the catalytic activity of BTK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it is homogeneous (no-wash), highly sensitive, and resistant to compound auto-fluorescence interference[4].

Materials:

  • Recombinant Human BTK (Kinase Domain)

  • Fluorescein-labeled Poly-GT substrate (200 nM)

  • Terbium (Tb)-labeled anti-phosphotyrosine antibody (4 nM)

  • ATP (at Km​ apparent, typically 10-50 µM)

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 4-Chloro-6-ethoxypyrimidin-5-amine derivatives in 100% DMSO. Transfer 100 nL of compound to a low-volume 384-well black microplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of recombinant BTK (diluted in 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 60 minutes at room temperature. (Note: This pre-incubation is critical for covalent inhibitors to allow time-dependent irreversible binding to Cys481).

  • Reaction Initiation: Add 5 µL of a mixture containing ATP and Fluorescein-Poly-GT substrate. Incubate for 1 hour at room temperature[4].

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA and 4 nM Tb-labeled antibody[4]. Incubate for 30 minutes.

  • Readout: Read on a multi-mode microplate reader (e.g., EnVision). Calculate the emission ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic curve to determine the IC50​ .

Assay 2: Intact Cell Target Engagement (NanoBRET)

Causality: A potent biochemical IC50​ does not guarantee cellular efficacy. Compounds may suffer from poor membrane permeability or high non-specific protein binding. The NanoBRET Target Engagement (TE) assay quantitatively measures the affinity and occupancy of the inhibitor binding to BTK inside living cells[5].

Materials:

  • HEK293 Cells

  • BTK-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer K-5 (Cell-permeable fluorescent kinase probe)

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the BTK-NanoLuc fusion vector using lipid-based transfection reagents. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Plating: Harvest and resuspend cells in Opti-MEM. Seed into a 384-well white plate at 1×104 cells/well.

  • Tracer & Compound Addition: Add the NanoBRET Tracer K-5 at its optimized EC50​ concentration. Immediately add serial dilutions of the pyrimidine derivatives. Incubate for 2 hours. The tracer and the inhibitor will compete for the BTK active site[5].

  • Substrate Addition: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells).

  • Readout: Measure the BRET signal (ratio of 610 nm / 460 nm). A decrease in BRET signal indicates successful displacement of the tracer by the covalent pyrimidine inhibitor.

Assay 3: Phenotypic Viability Assay (TMD8 Cells)

Causality: Finally, we must prove that engaging BTK translates to the desired phenotypic outcome: the death of BTK-dependent cancer cells. We utilize the TMD8 cell line (an Activated B-Cell Diffuse Large B-Cell Lymphoma model) which is highly dependent on chronic active BCR signaling.

Step-by-Step Methodology:

  • Seed TMD8 cells at 5×103 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS.

  • Treat cells with varying concentrations of the synthesized pyrimidine derivatives (0.1 nM to 10 µM).

  • Incubate for 72 hours at 37°C, 5% CO2​ .

  • Add CellTiter-Glo® Reagent (equal volume to cell culture medium) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Measure luminescence and calculate the CC50​ (half-maximal cytotoxic concentration).

Data Presentation & Interpretation

To benchmark the efficacy of novel 4-Chloro-6-ethoxypyrimidin-5-amine derivatives, data must be tabulated against a clinical standard (e.g., Ibrutinib). Below is a representative data structure summarizing the expected cascade results for a highly optimized derivative (Compound X) versus the standard.

Compound IDScaffold OriginBiochemical BTK IC50​ (nM)NanoBRET Cellular IC50​ (nM)TMD8 Viability CC50​ (nM)EGFR IC50​ (nM) (Off-Target)
Ibrutinib Pyrazolo-pyrimidine0.58.24.55.6
Compound X 4-Chloro-6-ethoxypyrimidin-5-amine0.812.49.1> 10,000
Compound Y 4-Chloro-6-methoxypyrimidin-5-amine3.245.038.51,200

Interpretation Insight: While Compound X shows slightly lower biochemical potency than Ibrutinib, the presence of the 6-ethoxy group on the pyrimidine core drastically improves its kinase selectivity profile, showing negligible inhibition of EGFR. This translates to a wider therapeutic window and fewer off-target toxicities (such as rash or diarrhea) in downstream in vivo models.

References

  • Zhang, Q., et al. "Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold." RSC Advances, 2017. Available at:[Link]

  • Estupiñán, O., et al. "The Development of BTK Inhibitors: A Five-Year Update." MDPI Molecules, 2021. Available at:[Link]

  • Promega Corporation. "NanoBRET® TE Intracellular Kinase Assays." Promega Technical Resources. Available at:[Link]

Sources

Application

Application Note: Optimized Cross-Coupling Strategies for 4-Chloro-6-ethoxypyrimidin-5-amine

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Insights

4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) is a highly versatile bifunctional building block frequently utilized in the synthesis of purine isosteres, pteridines, and complex kinase inhibitors[1]. The molecule presents a unique synthetic profile due to the interplay of three distinct functional groups on the pyrimidine core:

  • C4-Chlorine: A highly activated site for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • C5-Primary Amine: An electron-donating group that can act as a directing group, a hydrogen-bond donor for biological targets, or a competitive nucleophile during C-N coupling[2].

  • C6-Ethoxy Group: An electron-donating moiety that slightly dampens the extreme electrophilicity of the pyrimidine ring compared to bare 2,4-dichloropyrimidines, necessitating optimized catalytic systems for efficient oxidative addition[3].

Causality in Experimental Design

Pyrimidines are naturally electron-deficient, making the C-Cl bond highly susceptible to oxidative addition by Palladium(0) species. However, the presence of the free C5-amine poses a distinct chemoselectivity challenge. During Buchwald-Hartwig aminations, the endogenous primary amine can compete with exogenous nucleophiles, leading to oligomerization. To circumvent this, the choice of ligand is paramount: sterically demanding ligands (e.g., BrettPhos) must be employed to suppress primary amine reactivity and favor the coupling of exogenous secondary amines. For Suzuki-Miyaura couplings, the free amine is generally well-tolerated but requires strict deoxygenation to prevent catalyst poisoning[4].

Reaction Pathways & Chemoselectivity

G SM 4-Chloro-6-ethoxypyrimidin-5-amine (Starting Material) Suzuki Suzuki-Miyaura (Arylboronic Acid) SM->Suzuki Pd Catalyst, Base Dioxane/H2O, 80°C Buchwald Buchwald-Hartwig (Secondary Amine) SM->Buchwald Pd Catalyst, BrettPhos NaOtBu, Toluene, 90°C Prod1 4-Aryl-6-ethoxypyrimidin-5-amine (C-C Bond) Suzuki->Prod1 Prod2 N4-Substituted-6-ethoxypyrimidine-4,5-diamine (C-N Bond) Buchwald->Prod2

Reaction pathways for divergent C-C and C-N cross-coupling of the pyrimidine scaffold.

Quantitative Data: Catalyst Screening

The success of coupling chloropyrimidines is highly dependent on the catalyst-ligand-base triad[3]. The table below summarizes optimized conditions for the Suzuki-Miyaura coupling of 4-chloropyrimidine derivatives, adapted to account for the electronic influence of the 6-ethoxy and 5-amino groups.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃1,4-Dioxane / H₂O10071 - 75Standard baseline; robust for unhindered arylboronic acids[3].
Pd₂(dba)₃ (2 mol%)XPhosK₃PO₄1,4-Dioxane / H₂O80> 90High efficiency; bulky ligand accelerates reductive elimination[4].
Pd(dppf)Cl₂ (5 mol%)dppfNa₂CO₃Toluene / H₂O9080 - 85Bidentate ligand prevents catalyst deactivation by the C5-amine.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Self-Validating Design: This protocol uses a biphasic solvent system. Water is strictly required to activate the boronic acid via the formation of a nucleophilic boronate complex, which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-6-ethoxypyrimidin-5-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol).

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Suzuki couplings with electron-rich chloropyrimidines are highly sensitive to oxygen, which causes rapid protodeboronation and Pd-black precipitation[4].

  • Solvent Addition: Syringe in 5.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Catalyst Initiation: Briefly remove the septum under a positive flow of Argon and add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Re-seal and stir at room temperature for 5 minutes until the solution turns a deep, homogeneous color.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–18 hours.

    • Control Check: Run a parallel reaction omitting the Pd catalyst. The control should yield 0% conversion, validating that product formation is strictly Pd-mediated and not a background SNAr reaction.

  • Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Self-Validating Design: To prevent the endogenous C5-primary amine from reacting, BrettPhos is utilized. Its extreme steric bulk restricts the oxidative addition complex from interacting with primary amines, selectively driving the cross-coupling of exogenous secondary amines[5].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried vial, combine 4-Chloro-6-ethoxypyrimidin-5-amine (1.0 equiv, 0.5 mmol), the exogenous secondary amine (1.5 equiv, 0.75 mmol), and NaOtBu (2.0 equiv, 1.0 mmol).

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (5 mol%) and BrettPhos (5 mol%).

  • Inert Purge: Purge the vial with Argon for 10 minutes.

  • Reaction Execution: Add anhydrous Toluene (5.0 mL). Seal the vial with a Teflon-lined cap and heat at 90 °C for 8 hours.

  • Monitoring & Work-Up: Monitor via LC-MS. Upon complete consumption of the starting material, cool to room temperature, filter through a pad of Celite to remove Pd particulates, and concentrate. Purify via reverse-phase HPLC if necessary.

Troubleshooting & Optimization Logic

G Start Issue: Low Yield or Incomplete Conversion? Check1 Protodeboronation of Boronic Acid? Start->Check1 Check2 Catalyst Deactivation (Pd Black)? Start->Check2 Check3 Chemoselectivity Issues at C5-NH2? Start->Check3 Sol1 Use slow addition or pinacol ester Check1->Sol1 Yes Sol2 Strict degassing & increase ligand bulk Check2->Sol2 Yes Sol3 Pre-protect C5-NH2 (e.g., Boc2O) Check3->Sol3 Yes

Troubleshooting logic tree for optimizing pyrimidine cross-coupling reactions.

References

  • Self-optimization of organic syntheses in an automated-flow microreactor system using Simplex and DoE. Wang, Y.-M. et al., ResearchGate. Available at: [Link]

  • Bicyclic 6-6 Systems: Pteridines. University of Hertfordshire. Available at: [Link]

  • Nickel-Catalyzed Isomerization of Homoallylic Alcohols. Organic Letters, ACS Publications. Available at: [Link]

Sources

Method

Nucleophilic aromatic substitution of 4-Chloro-6-ethoxypyrimidin-5-amine

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-Chloro-6-ethoxypyrimidin-5-amine Introduction & Mechanistic Rationale 4-Chloro-6-ethoxypyrimidin-5-amine is a highly versatile heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-Chloro-6-ethoxypyrimidin-5-amine

Introduction & Mechanistic Rationale

4-Chloro-6-ethoxypyrimidin-5-amine is a highly versatile heterocyclic building block, frequently utilized in the drug development pipeline for the synthesis of purine analogs, kinase inhibitors, and other bioactive scaffolds [1]. The presence of a reactive chlorine atom at the C4 position makes this molecule an excellent substrate for Nucleophilic Aromatic Substitution ( SN​Ar ). This guide provides drug development professionals and synthetic chemists with an in-depth, self-validating methodology for functionalizing this core scaffold.

Electronic Effects and Causality in Reactivity

The SN​Ar reaction on pyrimidines proceeds via a two-step addition-elimination mechanism.

  • Addition (Rate-Determining Step): The nucleophile attacks the electrophilic C4 carbon, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The electron-deficient nature of the pyrimidine ring, driven by the highly electronegative nitrogen atoms, facilitates this attack [1].

  • Elimination: The aromaticity of the system is rapidly restored by the expulsion of the chloride leaving group.

Causality of Substituents: The substituents on the pyrimidine ring significantly modulate its electrophilicity. Both the 6-ethoxy and 5-amino groups exert electron-donating resonance effects (+M). While the pyrimidine nitrogens strongly activate the C4 position, the electron-donating nature of the 5-amino group slightly dampens this electrophilicity compared to unsubstituted chloropyrimidines. Consequently, the SN​Ar reaction of 4-chloro-6-ethoxypyrimidin-5-amine requires specific activation strategies—either elevated thermal conditions or acid catalysis—to proceed efficiently [2].

SNAr_Mechanism SM 4-Chloro-6-ethoxypyrimidin-5-amine (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate Determining) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Prod Substituted Pyrimidine + HCl MC->Prod Chloride Elimination (Fast)

Mechanistic pathway of the SNAr reaction via the Meisenheimer complex intermediate.

Experimental Workflows & Protocols

To accommodate different classes of nucleophiles, two distinct, self-validating protocols are provided below.

Protocol A: Base-Promoted Amination with Aliphatic Amines

Aliphatic amines are highly nucleophilic but basic. The generation of HCl during the reaction can protonate the unreacted amine, halting the reaction.

Causality behind experimental choices: N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from competing as a nucleophile, while effectively scavenging the HCl byproduct. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex transition state [1].

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-6-ethoxypyrimidin-5-amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.2 equiv) followed by DIPEA (2.0 equiv). Seal the vial tightly.

  • Thermal Activation: Heat the mixture to 100 °C using an oil bath or heating block. Stir vigorously for 12–18 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is validated as complete when the starting material mass/spot is fully consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL). Wash the organic layer with deionized water (3 × 10 mL) and saturated aqueous NaCl (brine, 10 mL). Self-Validation Check: The repeated water washes are critical; they ensure the complete removal of the high-boiling DMF solvent, which would otherwise co-elute and disrupt downstream column chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Protocol B: Acid-Catalyzed Amination with Anilines in Aqueous Media

Anilines are significantly less nucleophilic than aliphatic amines. Under standard basic conditions, their reaction with the slightly deactivated 4-chloro-6-ethoxypyrimidin-5-amine is sluggish.

Causality behind experimental choices: Utilizing a catalytic amount of acid (0.1 equiv HCl) in water selectively protonates the basic pyrimidine nitrogens. This drastically increases the electrophilicity of the C4 position without fully protonating the less basic aniline [2][3]. Water acts as an environmentally benign solvent that supports this ionic activation, driving a green-chemistry approach.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-6-ethoxypyrimidin-5-amine (1.0 equiv) and the aniline derivative (1.1 equiv).

  • Solvent & Catalyst Addition: Suspend the mixture in deionized water (5.0 mL/mmol). Add aqueous HCl (0.1 equiv).

  • Thermal Activation: Heat the suspension to 80 °C and stir for 16–24 hours.

  • Reaction Monitoring: Verify reaction completion via LC-MS.

  • Aqueous Workup: Cool to room temperature. Neutralize the mixture by adding saturated aqueous Na2​CO3​ dropwise until the pH reaches 7–8. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Self-Validation Check: Failure to neutralize the aqueous layer will result in the protonated product remaining water-soluble, drastically reducing the isolated yield.

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate, and purify via recrystallization or chromatography.

Exp_Workflow Setup 1. Reaction Setup Mix SM, Nucleophile, Solvent Heat 2. Thermal Activation Heat to 80-120°C Setup->Heat Monitor 3. Reaction Monitoring TLC or LC-MS Analysis Heat->Monitor Monitor->Heat Incomplete Workup 4. Aqueous Workup Quench, Neutralize, Extract Monitor->Workup Complete Purify 5. Purification Column Chromatography Workup->Purify

Step-by-step experimental workflow for the nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for the substitution of 4-chloro-6-ethoxypyrimidin-5-amine with various classes of nucleophiles.

Nucleophile TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield
Primary Aliphatic Amine DIPEA (2.0 eq)DMF10012 - 1880 - 90%
Secondary Aliphatic Amine DIPEA (2.0 eq)DMF11016 - 2475 - 85%
Aniline (Electron-Rich) HCl (0.1 eq)Water8016 - 2085 - 95%
Aniline (Electron-Poor) HCl (0.1 eq)Water / i-PrOH90 - 1002460 - 75%
Thiol (R-SH) K2​CO3​ (2.0 eq)DMF60 - 804 - 885 - 95%

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Chloro-6-ethoxypyrimidin-5-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the regioselective mono-ethoxylation of 4,6-dichloropyrimidin-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the regioselective mono-ethoxylation of 4,6-dichloropyrimidin-5-amine.

Mechanistic Principles & Causality

The synthesis of 4-chloro-6-ethoxypyrimidin-5-amine relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism[1]. The pyrimidine core is inherently electron-deficient due to its two electronegative nitrogen atoms, making the C4 and C6 positions highly susceptible to nucleophilic attack[2].

The Causality of Selectivity: The starting material, 4,6-dichloropyrimidin-5-amine, is symmetric. The 5-amino group acts as a strong electron-donating group (EDG) via resonance (+M effect), which partially deactivates the ring compared to unsubstituted dichloropyrimidines. When sodium ethoxide (NaOEt) attacks the C4 position, the chloride leaving group is expelled, forming the mono-ethoxylated product.

Crucially, the newly installed ethoxy group is also an EDG. Its introduction further increases the electron density of the pyrimidine ring, significantly raising the activation energy required for a second nucleophilic attack at the remaining C6 position[3]. This electronic deactivation is the kinetic barrier that allows you to isolate the mono-substituted product. However, if this kinetic barrier is overridden by elevated temperatures or excess base, over-ethoxylation occurs.

Reaction Pathway & Troubleshooting Logic

SNAr_Pathway SM 4,6-Dichloropyrimidin-5-amine (Starting Material) NaOEt NaOEt (1.0 - 1.05 eq) Anhydrous EtOH, 0°C SM->NaOEt S_NAr Addition Product 4-Chloro-6-ethoxypyrimidin-5-amine (Target Product) NaOEt->Product Strict Temp/Stoichiometry Control Hydrolysis 4-Chloro-6-hydroxypyrimidin-5-amine (Hydrolysis Impurity) NaOEt->Hydrolysis Trace H2O in EtOH or Atmosphere OverReact 4,6-Diethoxypyrimidin-5-amine (Over-ethoxylation) Product->OverReact Excess NaOEt (>1.1 eq) or Temp > 25°C

Reaction pathway and common impurity formation in 4-chloro-6-ethoxypyrimidin-5-amine synthesis.

Self-Validating Experimental Protocol

To ensure high yield and prevent the formation of di-substituted or hydrolyzed impurities, follow this self-validating protocol.

Materials:

  • 4,6-Dichloropyrimidin-5-amine (1.0 eq)

  • Sodium ethoxide (NaOEt) solution (21% wt in ethanol) (1.05 eq)

  • Anhydrous Ethanol (EtOH, <50 ppm H₂O)

Step-by-Step Methodology:

  • Preparation: Suspend 4,6-dichloropyrimidin-5-amine (1.0 eq) in anhydrous ethanol (approx. 10 volumes) under an inert atmosphere (N₂ or Argon). Cool the suspension to 0°C using an ice bath.

  • Controlled Addition: Dilute the NaOEt solution (1.05 eq) with an equal volume of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C.

    • Causality: Slow addition maintains a low local concentration of the nucleophile, preventing the di-substitution of the already formed product.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to 15°C.

    • Validation Check: Pull an aliquot, quench into slightly acidic water, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is deemed complete when the starting material is <2% by UV area.

  • Quenching and Workup: Once complete, immediately quench the reaction by adding a 1M solution of HCl in ethanol or aqueous NH₄Cl to adjust the pH to ~6.5.

    • Causality: Neutralizing the remaining NaOEt immediately halts any further S_NAr activity, locking in the mono-substituted product.

  • Isolation: Concentrate the mixture under reduced pressure (bath temp <35°C) to remove ethanol. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the crude product. Recrystallize from Heptane/EtOAc if necessary.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of 4,6-diethoxypyrimidin-5-amine (over-ethoxylation)? A: This is the most common failure mode and is caused by either a stoichiometric imbalance or thermal override. Ensure your NaOEt is accurately titrated; commercial solutions can degrade or concentrate over time. Never exceed 1.05 equivalents. Additionally, ensure your internal reaction temperature does not exceed 15–20°C during the addition phase. The second chloride is deactivated, but excess kinetic energy (heat) will force the second S_NAr substitution[3].

Q: My LC-MS shows an [M+H]⁺ peak corresponding to 4-chloro-6-hydroxypyrimidin-5-amine. Where is this coming from? A: This indicates hydrolysis. The ethoxide anion is in equilibrium with hydroxide if water is present ( EtO−+H2​O⇌EtOH+OH− ). The hydroxide ion is a potent nucleophile and will competitively attack the pyrimidine ring. You must use strictly anhydrous ethanol and ensure your reaction vessel is purged with inert gas.

Q: The reaction stalls at 70% conversion. Should I add more NaOEt or heat the reaction? A: Do not heat the reaction. Heating will disproportionately accelerate the formation of the di-ethoxy impurity. Instead, verify the quality of your NaOEt. If the base has partially degraded to sodium hydroxide and sodium carbonate (due to atmospheric exposure), its effective nucleophilic concentration is lower than calculated. Add a carefully measured micro-aliquot (0.05 eq) of fresh NaOEt at 0°C and monitor via LC-MS.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, validating the protocol parameters.

Temperature ProfileNaOEt EquivalentsSolvent QualityTarget Yield (%)Di-ethoxy Impurity (%)Hydroxy Impurity (%)
0°C to 15°C 1.05 eq Anhydrous EtOH >85% <3% <1%
0°C to 15°C1.20 eqAnhydrous EtOH65%25%<1%
25°C (Room Temp)1.05 eqAnhydrous EtOH70%18%<1%
0°C to 15°C1.05 eqStandard EtOH (95%)55%<3%30%
Reflux (78°C)2.50 eqAnhydrous EtOH0%>95%<1%

References

  • Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPt9upHb6koBlvaXzWcolASH3CP--5p7LgbCkcBV49QtoOfS_r7urDC4dK8H4ZxHSBlGQqxoQ1aVRg3PCclcl2psSreV8zBJUsG0f3cKRvIbPrjV1ym61cY0Z-oSIeUlqX9BN4G5ijRy9m9hsAgWPx7QtBA75DixNIaqaKLWSvuij4WqZkh4OmPMuDsDWK6Ug63h679JTE4K9P0W4OCipXVGSZjpZlb6EJzA==]
  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfijRFFGS08blOoGI7P-xNscjYH53o8RVHgAocDNInpRPin1R0nKU0gu39TmITX17R7tqSAdLSSc0xi3oNywx5-COdU2lPXMHxwa2YxCwu8kpqtaTjxgGnw505HbdL7xDaNZsdNxtF5jjTjdltP5UgqQfa3Fa8PwH3VBQRcep0FKcs3QNgmXHK5fHVjZE_UA5QPoS4UKArx-RInrz_kypIDBcs_x_j4Z7YheOfD-w5JkMOUnpMFTCOafWOg4v2UUrLtxCYC4Gbc-2pv8zp]
  • Pyrimidine. Grokipedia. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUmRplbJMm7jbJ50r9dxD_GzFG_Knu07x-PGw_mRB0qMKGQiLsiAtEnDy9mEzLjPm4j_elryCaCpSXCjBbUDMqNReJ0y47Ll3gO0jIvHYFjWbv7oY2k0xWdhaXCXBvFU4R]
  • Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETEJ7XoZx3K82_jSvUCdVvxgfkU4mNoZi0T4yQkkI0EvErLN9tc9zJzCEKrXexID6IeSt1PKldDKdmA9ehDX175JMV4rpQBRgCQPtdlonOcDt8dXkyx2qQlbQUsAAq_uqqcybvL35uDlDcM5NET9EhZHBQx70ko7-G1cWEDbhRNQR8aNKEeZvS_SxU_qAvnfFc5Q5gTEfCZ4vJpblQ52dMnz3Ag1MiLaDdKz3GZteGlMAdRIWAnFuwdKg0qA==]

Sources

Optimization

Preventing degradation of 4-Chloro-6-ethoxypyrimidin-5-amine during storage

Welcome to the technical support center for 4-Chloro-6-ethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-6-ethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios to help you maintain the quality of your materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Chloro-6-ethoxypyrimidin-5-amine?

To ensure the long-term stability of 4-Chloro-6-ethoxypyrimidin-5-amine, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, atmosphere, and light exposure.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C for long-term storage.[1]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes the risk of oxidative degradation of the amine group.
Container Tightly sealed, opaque container.[2][3]Prevents exposure to moisture and light, which can catalyze degradation.
Environment A dry, well-ventilated area away from incompatible materials.[2][3]Reduces the risk of accidental contamination and reaction.
Q2: What are the visible signs of degradation?

Visual inspection can often provide the first indication of compound degradation. Be vigilant for the following changes:

  • Color Change: A noticeable change from its typical appearance (e.g., white to off-white or yellow to brown) can signify the formation of chromophoric degradation products.

  • Change in Physical State: Clumping, melting, or the appearance of an oily residue in a solid sample suggests the absorption of moisture or the formation of impurities with lower melting points.

  • Odor: The development of an unusual or stronger amine-like odor could indicate decomposition.

If any of these signs are observed, it is recommended to re-analyze the material for purity before use.

Q3: What are the primary degradation pathways for this compound?

4-Chloro-6-ethoxypyrimidin-5-amine is susceptible to a few key degradation pathways, primarily driven by its functional groups: the chloro, amino, and ethoxy groups on the pyrimidine ring.

  • Hydrolysis: The chloro group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 4-hydroxy-6-ethoxypyrimidin-5-amine.[4][5][6][7] This process can be accelerated by acidic or basic conditions.[4][5][6][7]

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air and light.[8] This can lead to the formation of colored impurities and a decrease in the overall purity of the compound.

  • Aminolysis: While less common during storage, if exposed to other amine-containing compounds, the chloro group can undergo nucleophilic substitution.[9]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Hydrolytic degradation of 4-Chloro-6-ethoxypyrimidin-5-amine.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and stability of 4-Chloro-6-ethoxypyrimidin-5-amine.

Problem: Unexpected experimental results or poor analytical profile (e.g., new peaks in HPLC, NMR).

This is often the first sign that the integrity of your starting material may be compromised. Follow this workflow to diagnose and address the issue.

Caption: Troubleshooting workflow for compromised starting material.

Q4: My compound shows a new peak in the HPLC analysis. How do I identify it?

The appearance of a new peak is a strong indicator of degradation or contamination.

  • Hypothesize the Impurity: Based on the known degradation pathways, the most likely impurity is the hydrolysis product, 4-hydroxy-6-ethoxypyrimidin-5-amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method to identify the impurity. The mass of the hydrolysis product will be lower than the parent compound due to the replacement of a chlorine atom (approx. 35.5 amu) with a hydroxyl group (approx. 17 amu).

  • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.[10][11] This involves intentionally exposing a small sample of your compound to conditions that accelerate degradation.

    • Acidic/Basic Hydrolysis: Dissolve a small amount of the compound in a solution of dilute HCl or NaOH and gently heat.

    • Oxidative Degradation: Dissolve the compound in a solution containing a mild oxidizing agent like hydrogen peroxide.

    • Photolytic Degradation: Expose a solution of the compound to UV light.

    Analyze the stressed samples by HPLC and compare the retention time of the newly formed peak with the unknown peak in your stored sample.

Q5: Can I still use my material if minor degradation has occurred?

The decision to use a partially degraded material depends on the sensitivity of your application.

  • For non-critical applications or initial screening: If the purity is still high (e.g., >95%) and the impurity is known and not expected to interfere with the reaction, it may be acceptable to use the material.

  • For GMP or late-stage drug development: It is highly recommended to use material that meets all specifications. The presence of impurities can affect reaction kinetics, yield, and the final product's purity profile.

If you decide to use the material, it is crucial to accurately determine the purity and adjust the amount used accordingly to ensure the correct molar equivalents in your reaction.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and column.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Protocol 2: Benchtop Stability Test (Forced Degradation)

This protocol can help confirm the identity of degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-6-ethoxypyrimidin-5-amine at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Control: Keep 1 mL of the stock solution mixed with 1 mL of water under the same conditions.

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by HPLC and compare the chromatograms.

References

  • Douglass, J. E., & Dains, F. B. (1934). The Hydrolysis of Halogenated Pyrimidines. Journal of the American Chemical Society, 56(3), 719–721.
  • Brown, D. J., & England, B. T. (1971). The hydrolysis of 4-chloro- and 4,6-dichloro-pyrimidine. Journal of the Chemical Society C: Organic, 250–254.
  • Perrin, D. D. (1962). The hydrolysis of 2- and 4-chloropyrimidine. Journal of the Chemical Society (Resumed), 645–650.
  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Danilov, V. I., & Shishkin, O. V. (2012). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025). 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. Retrieved from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919–925.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Kim, D., Park, S. B., & Lee, J. C. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3095–3103.
  • Grout, R. J., & Partridge, M. W. (1974). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1314–1319.
  • Northey, E. H. (1948). The investigations of the methods for the reduction of chloroyrimidines.
  • Wang, C., et al. (2022).
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
  • Al-Suwaidan, I. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6524.
  • Trofimov, B. A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12344–12350.
  • Kumar, V., & Singh, R. (2013). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Pharmaceutical Methods, 4(2), 35.
  • Shinde, N., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-93.
  • Hu, H., et al. (2012). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318.
  • Freeman, S. A. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Lim, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Chen, S. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Wang, Y., et al. (2020). Synthesis of diverse substituted pyrimidines through Cu catalyst-controlled Ts group elimination and reinsertion pathway from 2H-azirines with TosMICs. Organic & Biomolecular Chemistry, 18(16), 3047–3051.
  • Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038.
  • Nwaoha, C., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Applied Sciences, 13(22), 12403.
  • Lim, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). ORGANOTIN COMPOUNDS (as Sn) Method No. 5504. Retrieved from [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, Advance Article.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro-6-ethoxypyrimidin-5-amine vs. 4,6-Dichloro-pyrimidin-5-amine

Executive Summary In the synthesis of biologically active purine and pyrimidine analogs, 4,6-dichloro-pyrimidin-5-amine and its mono-alkoxylated derivative, 4-chloro-6-ethoxypyrimidin-5-amine , serve as foundational buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of biologically active purine and pyrimidine analogs, 4,6-dichloro-pyrimidin-5-amine and its mono-alkoxylated derivative, 4-chloro-6-ethoxypyrimidin-5-amine , serve as foundational building blocks[1]. While both share a pyrimidine core and a 5-amino directing group, their reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) differ drastically. This guide provides an in-depth mechanistic comparison, quantitative data, and self-validating experimental protocols to help drug development professionals optimize sequential functionalization workflows.

Mechanistic Causality: Electronic Effects on SNAr

The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms, making the C4 and C6 positions prime targets for nucleophilic attack[1]. However, the substituents at these positions dictate the activation energy required to form the intermediate Meisenheimer complex[1].

  • 4,6-Dichloro-pyrimidin-5-amine: The two chlorine atoms exert a strong inductive (-I) electron-withdrawing effect[1]. Despite the electron-donating (+M) nature of the 5-amino group, the combined -I effect of the chlorines maintains high electrophilicity at C4 and C6[2]. Mono-substitution occurs rapidly at room temperature because the initial nucleophilic attack is highly favored[2].

  • 4-Chloro-6-ethoxypyrimidin-5-amine: Once an ethoxy group is introduced, the electronic landscape shifts. The oxygen atom of the ethoxy group donates electron density into the pyrimidine ring via resonance (+M effect). This influx of electron density significantly raises the lowest unoccupied molecular orbital (LUMO) of the ring, dampening the electrophilicity of the remaining C4 position. Consequently, displacing the second chlorine requires substantially higher thermal energy or catalytic intervention[1].

G Sub1 4,6-Dichloro-pyrimidin-5-amine (Compound B) Effect1 Two -I Groups (Cl) High Electrophilicity Sub1->Effect1 Sub2 4-Chloro-6-ethoxypyrimidin-5-amine (Compound A) Effect2 One +M Group (Ethoxy) Reduced Electrophilicity Sub2->Effect2 Mech1 Rapid Meisenheimer Complex Formation Effect1->Mech1 Mech2 Higher Activation Energy for Nucleophilic Attack Effect2->Mech2 Res1 Mild SNAr Conditions (RT to 80°C) Mech1->Res1 Res2 Harsh SNAr Conditions (>100°C or Pd-Catalysis) Mech2->Res2

Logical flow of electronic substituent effects on SNAr reactivity for pyrimidine derivatives.

Quantitative Reactivity Profiles

The structural differences directly translate to distinct operational requirements in the laboratory. Table 1 summarizes the comparative reactivity metrics.

Table 1: Comparative SNAr Conditions and Reactivity Profiles

Parameter4,6-Dichloro-pyrimidin-5-amine4-Chloro-6-ethoxypyrimidin-5-amine
Active Leaving Group(s) Two (-Cl at C4 and C6)One (-Cl at C4)
Electronic Nature Highly electrophilic (-I effect dominant)Moderately electrophilic (+M effect dominant)
SNAr Reactivity High (Rapid mono-substitution)Low to Moderate (Requires forcing conditions)
Typical Amine SNAr Conditions RT to 80 °C, mild base (e.g., TEA)140 °C, strong base (K₂CO₃) or Microwave[2][3]
Regioselectivity Symmetrical (C4 = C6)[1]Absolute (Only C4 is reactive)

Self-Validating Experimental Protocols

To leverage these reactivity differences, researchers often perform sequential SNAr reactions. The following protocols demonstrate how to exploit the high reactivity of the dichloro-compound to synthesize the mono-ethoxy intermediate, followed by forcing conditions to achieve di-substitution.

Protocol A: Synthesis of 4-Chloro-6-ethoxypyrimidin-5-amine (Mono-alkoxylation)

This step utilizes the high electrophilicity of 4,6-dichloro-pyrimidin-5-amine to achieve rapid mono-substitution under mild conditions[2].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloropyrimidin-5-amine (1.0 mmol) in anhydrous ethanol (5.0 mL)[2].

  • Base Addition: Slowly add solid sodium hydroxide (NaOH, 1.1 mmol) to the solution[2]. Causality: A slight stoichiometric excess of base is used to drive the formation of the ethoxide nucleophile without promoting di-substitution.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 1–3 hours[2].

  • Self-Validation (TLC Monitoring): Check the reaction progress via Thin-Layer Chromatography (TLC). The starting material spot will disappear, replaced by a single, slightly more polar spot. Validation Check: The reaction naturally halts at mono-substitution at room temperature because the newly added ethoxy group deactivates the ring against further nucleophilic attack[1].

  • Workup: Once the starting material is consumed, neutralize the mixture with dilute 1M HCl to quench the remaining base[2]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-chloro-6-ethoxypyrimidin-5-amine.

Protocol B: Amination of 4-Chloro-6-ethoxypyrimidin-5-amine (Di-substitution)

Displacing the final chlorine requires overcoming the resonance stabilization (+M) provided by the ethoxy group.

  • Preparation: To a heavy-walled glass vial, add 4-chloro-6-ethoxypyrimidin-5-amine (1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 4.0 mmol), and anhydrous DMF (2–4 mL)[2].

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol) and seal the vial tightly[2].

  • Reaction: Heat the mixture to 140 °C and stir vigorously for 24 hours[2]. Alternative: Microwave irradiation (MWI) at 100–150 °C for 1 hour can be utilized to accelerate this high-barrier substitution[3].

  • Self-Validation (TLC Monitoring): If sampled at room temperature, TLC will show >95% unreacted starting material, confirming the deactivating effect of the ethoxy group. Only upon sustained heating at 140 °C will a new, highly polar product spot emerge.

  • Workup: Cool the vial, dilute with water to precipitate the product, and isolate via filtration or column chromatography.

Workflow Step1 Start: 4,6-Dichloro- pyrimidin-5-amine Step2 Add EtOH / NaOH (1.1 eq), RT, 1-3 h Step1->Step2 Step3 TLC Monitoring (Consume Starting Mat.) Step2->Step3 Step4 Intermediate: 4-Chloro-6-ethoxy- pyrimidin-5-amine Step3->Step4 Neutralize & Isolate Step5 Add Amine / K2CO3 DMF, 140°C, 24 h Step4->Step5 Step6 Product: 4-Amino-6- ethoxy-pyrimidin-5-amine Step5->Step6 High Temp SNAr

Step-by-step experimental workflow for sequential SNAr functionalization.

Applications in Drug Development

The controlled, stepwise displacement of chlorines on the 4,6-dichloropyrimidin-5-amine scaffold is a cornerstone in the synthesis of privileged medicinal structures[1]. For instance, sequential SNAr reactions followed by ring closure (often utilizing triethyl orthoformate) are standard protocols for synthesizing functionalized purines and triazolopyrimidines[1][4]. These tricyclic and bicyclic cores are heavily featured in the development of kinase inhibitors, anti-inflammatory agents, and nucleoside analogs[3]. Understanding the exact point at which the pyrimidine ring transitions from highly electrophilic (dichloro) to moderately electrophilic (mono-alkoxy/mono-chloro) allows chemists to design efficient, high-yielding combinatorial libraries without the risk of unwanted di-substitution side reactions.

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Comparative

The Analytical Puzzle: Deconstructing 4-Chloro-6-ethoxypyrimidin-5-amine by Mass Spectrometry

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-6-ethoxypyrimidin-5-amine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest due to their diverse pharmacological potential.[1][2] Mass spectrometry stands as a cornerstone technique for the characterization of such molecules, offering profound insights into their molecular weight and structural architecture through controlled fragmentation.[3]

This guide provides an in-depth comparison of the expected mass spectral fragmentation pattern of 4-Chloro-6-ethoxypyrimidin-5-amine, juxtaposing it with alternative analytical methodologies. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical insights necessary to navigate the analytical challenges presented by this and similar molecules.

Unraveling the Fragmentation Cascade: A Predictive Analysis

The fragmentation pathways are highly dependent on the ionization technique employed. Electron Ionization (EI) typically induces more extensive fragmentation, while Electrospray Ionization (ESI) is a softer method, often yielding a prominent protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) for structural analysis (MS/MS).[1][6]

Predicted Fragmentation Pathways of 4-Chloro-6-ethoxypyrimidin-5-amine

The structure of 4-Chloro-6-ethoxypyrimidin-5-amine (Molecular Weight: 173.60 g/mol ) presents several key features that will govern its fragmentation: the pyrimidine core, a chloro substituent, an ethoxy group, and an amino group.[7]

Electron Ionization (EI-MS):

Under EI conditions, the molecular ion (M⁺˙) at m/z 173/175 (due to the isotope pattern of chlorine) is expected. Subsequent fragmentation is likely to proceed through several competing pathways:

  • Loss of Ethylene (McLafferty Rearrangement): The ethoxy group can undergo a McLafferty rearrangement, leading to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a prominent ion at m/z 145/147.[8]

  • Alpha-Cleavage of the Ethoxy Group: Cleavage of the C-O bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da), yielding an ion at m/z 144/146.

  • Loss of a Chlorine Radical: The C-Cl bond can cleave, leading to the loss of a chlorine radical (•Cl, 35/37 Da) and the formation of an ion at m/z 138.

  • Ring Cleavage: The pyrimidine ring itself can undergo cleavage, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).[5]

M [M]+• m/z 173/175 A [M - C2H4]+• m/z 145/147 M->A - C2H4 B [M - C2H5]+ m/z 144/146 M->B - •C2H5 C [M - Cl]+ m/z 138 M->C - •Cl D Further Fragments A->D - HCN, -CO, etc. B->D C->D MH [M+H]+ m/z 174/176 A [M+H - C2H4]+ m/z 146/148 MH->A - C2H4 B [M+H - NH3]+ m/z 157/159 MH->B - NH3 C [M+H - HCl]+ m/z 138 MH->C - HCl D Further Fragments A->D B->D C->D

Predicted ESI-MS/MS fragmentation of 4-Chloro-6-ethoxypyrimidin-5-amine.

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques. [3]

Technique Principle Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. High sensitivity, provides molecular weight and structural information through fragmentation. [3] Isomeric differentiation can be challenging without standards, can be a destructive technique.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. Excellent for purification and quantification, can be coupled with various detectors (e.g., UV, MS). [9] Does not inherently provide structural information beyond retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Unparalleled for unambiguous structure determination, provides detailed information on atom connectivity. [3] Lower sensitivity compared to MS, requires larger sample amounts.

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's vibrations. | Provides information about the functional groups present in a molecule. | Provides limited information on the overall molecular structure. |

Experimental Protocols

A robust analytical workflow is crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the analysis of 4-Chloro-6-ethoxypyrimidin-5-amine.

Protocol 1: LC-MS/MS Analysis

This method is ideal for the sensitive detection and structural confirmation of the target compound in complex matrices. [10]

  • Sample Preparation: a. Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL. b. Perform serial dilutions to the desired concentration range (e.g., 1-1000 ng/mL). c. Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [4] * Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan mode (e.g., m/z 50-300) to identify the precursor ion, followed by product ion scans (MS/MS) of the [M+H]⁺ ion (m/z 174/176) using varying collision energies to generate a fragmentation spectrum.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject C18_Column C18_Column Inject->C18_Column Gradient Elution ESI ESI C18_Column->ESI Full_Scan Full_Scan ESI->Full_Scan MSMS MSMS Full_Scan->MSMS

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Validation

4-Chloro-6-ethoxypyrimidin-5-amine compared to other pyrimidine building blocks

Strategic Selection of Pyrimidine Building Blocks in Drug Discovery: A Comparative Guide on 4-Chloro-6-ethoxypyrimidin-5-amine The 5-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Pyrimidine Building Blocks in Drug Discovery: A Comparative Guide on 4-Chloro-6-ethoxypyrimidin-5-amine

The 5-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the primary precursor for purine bioisosteres, pyrimido[4,5-d]pyrimidines, and a vast array of kinase inhibitors[1]. However, the specific substitution pattern on the pyrimidine ring drastically alters its electronic properties, reactivity, and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of 4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) [2] against its common structural analogs: 4-Chloro-6-methoxypyrimidin-5-amine (CAS: 15846-19-2) and 4,6-Dichloro-pyrimidin-5-amine (CAS: 5413-85-4) [3].

Mechanistic Rationale: The Causality of Substitution

When designing a synthetic route for a fused heterocyclic system, the choice of the pyrimidine building block dictates the success of the initial Nucleophilic Aromatic Substitution (SNAr).

  • 4,6-Dichloro-pyrimidin-5-amine: The presence of two electron-withdrawing chlorine atoms makes the pyrimidine ring highly electrophilic. While this allows for rapid SNAr reactions, it suffers from poor regioselectivity. The high reactivity often leads to unwanted bis-amination (substitution at both C4 and C6) and makes the intermediate highly susceptible to hydrolysis[1].

  • 4-Chloro-6-methoxypyrimidin-5-amine: Replacing one chlorine with a methoxy group introduces a mesomeric (+M) electron-donating effect. This tempers the electrophilicity of the ring, preventing bis-substitution and allowing for controlled amination at the C4 position[4].

  • 4-Chloro-6-ethoxypyrimidin-5-amine: The 6-ethoxy variant takes this control a step further. The ethoxy group provides similar electronic deactivation to the methoxy group but introduces additional steric bulk and lipophilicity. In drug design, this slight increase in lipophilicity can be critical for enhancing cell membrane permeability or perfectly filling a hydrophobic pocket (such as the hinge region of a kinase). Synthetically, the ethoxy group offers exceptional regiocontrol during SNAr, ensuring the C4-chlorine is displaced cleanly without side reactions[5].

Comparative Performance Profiling

The following table summarizes the quantitative and qualitative differences between these three critical building blocks during standard SNAr coupling with a primary amine.

Building BlockCAS NumberSNAr ReactivityRegioselectivitySNAr Temp RequirementLipophilicity Impact (API)Primary Use Case
4,6-Dichloro-pyrimidin-5-amine 5413-85-4Very HighLow (Prone to bis-substitution)0 °C to RT (Strict control)LowSymmetrical purine analogs[1]
4-Chloro-6-methoxypyrimidin-5-amine 15846-19-2ModerateHigh60 °C – 80 °CModerateKinase inhibitors (hinge binders)[4]
4-Chloro-6-ethoxypyrimidin-5-amine 63291-59-8ControlledExcellent80 °C – 100 °CHighAdvanced bioisosteres requiring enhanced membrane permeability[2]

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols for utilizing 4-Chloro-6-ethoxypyrimidin-5-amine are designed as self-validating systems. Every step includes specific analytical markers to confirm causality and success.

Protocol A: SNAr with a Primary Amine

Objective: Displace the C4-chlorine to form a 4,5-diamino pyrimidine intermediate. Causality: The +M effect of the 6-ethoxy group requires elevated temperatures to overcome the activation energy barrier for the Meisenheimer complex formation, but this guarantees that only mono-substitution occurs.

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-Chloro-6-ethoxypyrimidin-5-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Reagent Addition: Add the desired primary amine (e.g., benzylamine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The bulky DIPEA neutralizes the HCl byproduct without acting as a competing nucleophile.

  • Heating: Stir the mixture at 80 °C for 6 hours under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Control):

    • LC-MS: Analyze an aliquot. The reaction is complete when the starting material peak ([M+H]+ ≈ 174.0) disappears, replaced by the product mass (e.g., [M+H]+ ≈ 245.1 for the benzylamine adduct). The mass shift must reflect the exact loss of chlorine (-35.5 Da) and addition of the amine.

    • TLC: Using Hexane/EtOAc (1:1), the product will appear as a distinct, more polar spot (lower Rf) due to the introduction of the secondary amine hydrogen bond donor.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Annulation to a Fused Purine Bioisostere

Objective: Cyclize the 4,5-diamino intermediate into a 6-ethoxy-9H-purine analog. Causality: The spatial proximity of the C4 secondary amine and C5 primary amine allows them to act as dual nucleophiles. Triethyl orthoformate serves as an ideal one-carbon electrophilic bridge.

  • Reaction Setup: Suspend the intermediate from Protocol A in neat triethyl orthoformate (10 volumes).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq) to activate the orthoester, facilitating the elimination of ethanol.

  • Cyclization: Reflux the mixture at 120 °C for 12 hours.

  • Self-Validation (Analytical Confirmation):

    • 1H NMR (DMSO-d6): The defining proof of successful cyclization is the complete disappearance of the broad amine (NH/NH2) signals (typically around 5.0–6.5 ppm) and the emergence of a highly deshielded singlet at 8.0–8.5 ppm . This new peak corresponds to the newly formed CH proton of the fused imidazole ring.

Visualizing the Synthetic Logic

The following diagram maps the strategic decision tree and workflow when selecting between pyrimidine building blocks, highlighting the controlled pathway enabled by the ethoxy substitution.

G A 4-Chloro-6-ethoxypyrimidin-5-amine (Controlled Reactivity) C SNAr Reaction (Nucleophilic Amine Addition) A->C Mild conditions (80°C) B 4,6-Dichloro-pyrimidin-5-amine (High Reactivity, Low Selectivity) B->C Strict temp control (0°C) D C4-Aminated Intermediate (High Regiopurity) C->D High Yield (Ethoxy) E Annulation / Cyclization (Triethyl orthoformate) D->E F Fused Heterocycle (Purine Bioisostere) E->F Final Scaffold

Caption: Workflow comparing the controlled SNAr reactivity of ethoxy-substituted pyrimidines vs. dichloro analogs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79434, 5-Amino-4,6-dichloropyrimidine". PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 817701, 4-Chloro-6-methoxypyrimidin-5-amine". PubChem, [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-ethoxypyrimidin-5-amine proper disposal procedures

This guide outlines the standard protocols for the safe handling and proper disposal of 4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) in a professional laboratory setting. As a halogenated pyrimidine derivative, i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide outlines the standard protocols for the safe handling and proper disposal of 4-Chloro-6-ethoxypyrimidin-5-amine (CAS: 63291-59-8) in a professional laboratory setting. As a halogenated pyrimidine derivative, its disposal must comply with local and international environmental regulations regarding hazardous chemical waste.

Chemical Profile and Hazard Assessment

4-Chloro-6-ethoxypyrimidin-5-amine is a chemical intermediate commonly utilized in pharmaceutical research and organic synthesis[1]. Due to the presence of both an amine group and a halogen (chlorine), its waste stream must be managed carefully to prevent environmental contamination and ensure laboratory safety.

Key Considerations for Disposal:

  • Halogen Content: The presence of chlorine dictates that the compound must not be disposed of in standard organic waste streams unless the facility is equipped to handle halogenated solvents and compounds. Incineration of halogenated compounds requires specialized scrubbers to prevent the release of toxic hydrogen chloride (HCl) gas or dioxins.

  • Toxicity: Like many biologically active intermediates, it should be treated as potentially harmful. Avoid release into the environment, particularly aquatic systems.

Standard Disposal Procedures

The fundamental principle for disposing of 4-Chloro-6-ethoxypyrimidin-5-amine is to utilize a licensed, professional hazardous waste management service. Under no circumstances should this chemical be flushed down the drain or disposed of in regular municipal trash.

Step-by-Step Waste Management Workflow
  • Segregation: Collect the waste compound and any contaminated materials (e.g., gloves, weighing papers, empty vials) in designated, clearly labeled hazardous waste containers.

  • Categorization: If the compound is dissolved in a solvent, classify the waste based on the solvent.

    • Halogenated Waste: If dissolved in dichloromethane, chloroform, or if the neat solid is collected, it must go into the "Halogenated Waste" stream.

    • Non-Halogenated Waste: Only applicable if the compound is present in trace amounts in a non-halogenated solvent, though segregation into halogenated waste is generally safer due to the chlorine atom on the pyrimidine ring.

  • Containment: Ensure waste containers are chemically compatible (e.g., high-density polyethylene or glass), tightly sealed, and kept in a designated secondary containment area away from incompatible materials (e.g., strong oxidizing agents).

  • Labeling: Accurately label the container with the full chemical name, CAS number, hazard warnings, and the date of accumulation.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified commercial waste disposal contractor. The standard method of destruction for this type of compound is high-temperature incineration in a facility equipped with acid gas scrubbers.

Safety and PPE Protocols

When handling the compound for disposal, strict adherence to Personal Protective Equipment (PPE) standards is required.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust or splashes during transfer.
Hand Protection Nitrile gloves (check compatibility)Prevents dermal exposure to the active compound.
Body Protection Standard laboratory coatProtects clothing and skin from accidental spills.
Respiratory FFP2/N95 mask or handle in a fume hoodPrevents inhalation of fine powders or aerosols.

Disposal Workflow Visualization

DisposalWorkflow Start Generate Waste: 4-Chloro-6-ethoxypyrimidin-5-amine Assess Assess State (Solid vs. Solution) Start->Assess SolidWaste Collect as Solid Halogenated Waste Assess->SolidWaste Neat compound LiquidWaste Collect in Halogenated Solvent Waste Assess->LiquidWaste Dissolved Label Label Container: CAS 63291-59-8, Halogenated SolidWaste->Label LiquidWaste->Label EHS Transfer to EHS / Licensed Contractor Label->EHS Incinerate High-Temperature Incineration (with Scrubber) EHS->Incinerate Final Destruction

Caption: Standard laboratory workflow for the segregation and disposal of halogenated pyrimidine waste.

References

  • CoolPharm. "4-Chloro-6-ethoxypyrimidin-5-amine." Accessed April 1, 2026. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

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